molecular formula C10H12N2O2 B049578 N,N'-dimethylphthalamide CAS No. 19532-98-0

N,N'-dimethylphthalamide

Cat. No. B049578
CAS RN: 19532-98-0
M. Wt: 192.21 g/mol
InChI Key: OAJRKNFPHGSOSX-UHFFFAOYSA-N
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Description

N,N'-dimethylphthalamide is a chemical compound that has been studied in various contexts due to its interesting properties and applications in organic chemistry. This document will explore various aspects of N,N'-dimethylphthalamide, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties, based on scientific research.

Synthesis Analysis

The synthesis of N,N'-dimethylphthalamide and related compounds involves various organic chemistry techniques. Although there is no direct study focusing on N,N'-dimethylphthalamide synthesis in the provided research, compounds with similar structures, such as dimethylamino-substituted naphthalenes and phthalazines, have been synthesized through methods that could potentially be applied or adapted for N,N'-dimethylphthalamide. These methods include reactions of dimethylamino groups with aromatic systems under specific conditions (Staab et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds related to N,N'-dimethylphthalamide, such as N,N-dimethylformamide, has been determined through various techniques like gas-phase electron diffraction and X-ray crystallography. These studies provide insights into bond lengths, bond angles, and the overall geometry of the molecule, which can be useful in understanding the structure of N,N'-dimethylphthalamide as well (Schultz & Hargittai, 1993).

Chemical Reactions and Properties

N,N'-dimethylphthalamide likely participates in various chemical reactions typical of amides and dimethylamino-substituted compounds. For example, studies on similar molecules show that they can act as electrophiles or nucleophiles in different chemical environments, participate in cycloaddition reactions, and serve as intermediates in the synthesis of more complex organic molecules (Jiang et al., 2007).

Physical Properties Analysis

The physical properties of N,N'-dimethylphthalamide, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For example, research on the structure of liquid N,N-dimethylformamide provides insights into intermolecular interactions and molecular arrangement that may also apply to N,N'-dimethylphthalamide (Ohtaki et al., 1983).

Chemical Properties Analysis

Chemical properties of N,N'-dimethylphthalamide, such as reactivity, stability, and acidity, can be studied through its functional groups and comparison with related compounds. For instance, the analysis of dimethylamino-substituted naphthalenes can provide insights into the electron-donating effects of the dimethylamino groups and their influence on the chemical behavior of the compound (Bradbury et al., 1997).

Scientific Research Applications

1. Hydrogel for Heavy Metal Ion Removal

  • Summary of Application: DMAA-based hydrogels have been used for removing harmful heavy metal ions from bodies of water . The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications .
  • Methods of Application: The hydrogels are synthesized and then used as adsorbents. The heavy metal ions in the water are attracted to the hydrogel, effectively removing them from the water .
  • Results or Outcomes: The DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .

2. Self-Healing Materials

  • Summary of Application: DMAA hydrogels are also a suitable choice for self-healing materials . These materials can repair themselves when damaged, extending their lifespan and reducing maintenance requirements.
  • Methods of Application: The self-healing properties are inherent in the structure of the DMAA hydrogel. When the hydrogel is damaged, the polymer chains can move and re-bond, effectively healing the material .
  • Results or Outcomes: The self-healing properties of DMAA hydrogels have been demonstrated in various studies, showing good performance in terms of healing efficiency .

3. Semiconducting Hydrogel

  • Summary of Application: Hydrogels based on a water-soluble n-type semiconducting polymer have been developed, endowing conventional hydrogels with semiconducting capabilities . These hydrogels show good electron mobilities and high on/off ratios, enabling the fabrication of complementary logic circuits and signal amplifiers with low power consumption and high gains .
  • Methods of Application: The semiconducting hydrogel is used to fabricate electronic devices. The hydrogel is applied in the device fabrication process, and its semiconducting properties are utilized to enable electronic functionality .
  • Results or Outcomes: The semiconducting hydrogel electronics with good bioadhesive and biocompatible interface can sense and amplify electrophysiological signals with enhanced signal-to-noise ratios .

4. Antineoplastic Activities

  • Summary of Application: A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated for their antineoplastic activities against cancer cells .
  • Methods of Application: The compounds were synthesized by two different synthetic routes and tested in vitro .
  • Results or Outcomes: The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .

5. N-Alkylation

  • Summary of Application: An efficient and simple method enables the N-alkylation of aromatic cyclic imides using cesium carbonate as the base in anhydrous N,N-dimethylformamide at low temperatures .
  • Methods of Application: The employment of microwave irradiation presents noteworthy advantages over conventional heating .
  • Results or Outcomes: This method provides a convenient, efficient, and selective way to perform N-Alkylation of N-acidic heterocyclic compounds .

6. Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities

  • Summary of Application: Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
  • Methods of Application: The compounds were synthesized and their activities were evaluated in vitro .
  • Results or Outcomes: The synthesized compounds were tested for cytotoxicity in cancer cell lines and in normal human cells. None of the target derivatives had any cytotoxic activity .

7. Antineoplastic Activities

  • Summary of Application: A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated for their antineoplastic activities against cancer cells .
  • Methods of Application: The compounds were synthesized by two different synthetic routes and tested in vitro .
  • Results or Outcomes: The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .

8. N-Alkylation

  • Summary of Application: An efficient and simple method enables the N-alkylation of aromatic cyclic imides using cesium carbonate as the base in anhydrous N,N-dimethylformamide at low temperatures .
  • Methods of Application: The employment of microwave irradiation presents noteworthy advantages over conventional heating .
  • Results or Outcomes: This method provides a convenient, efficient, and selective way to perform N-Alkylation of N-acidic heterocyclic compounds .

9. Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities

  • Summary of Application: Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
  • Methods of Application: The compounds were synthesized and their activities were evaluated in vitro .
  • Results or Outcomes: The synthesized compounds were tested for cytotoxicity in cancer cell lines and in normal human cells. None of the target derivatives had any cytotoxic activity .

properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJRKNFPHGSOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412292
Record name N,N'-dimethylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-dimethylphthalamide

CAS RN

19532-98-0
Record name N,N'-dimethylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide [1.6] (4.1 g, 0.87 mmol) was dissolved in ethanolic methylamine (33 wt %, 8.02M, 10 ml). The colourless solution was stirred at room temperature for 3 days, during which time a thick white precipitate formed (N,N′-dimethylphthalamide). The mixture was filtered; the solid was washed with a little cold ethanol. The filtrate was evaporated under reduced pressure to give an oil; this was triturated with ether and dried under high vacuum to give the title compound [1.7] as a foam. Used without further purffication.
Name
N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Wolfe, SK Hasan - Canadian Journal of chemistry, 1970 - cdnsciencepub.com
A reexamination of the literature on inter and intramolecular reactions of amines with N-substituted phthalimides has led to the demonstration that methylamine is a convenient reagent …
Number of citations: 119 cdnsciencepub.com
JA Shafer, H Morawetz - The Journal of Organic Chemistry, 1963 - ACS Publications
(5) We are indebted to C. HW Hits for suggesting this approach.(6) H. Jaffe, Chem. Rev., 63, 191 (1953). difference between thereactivities of N-N'-dimethyl phthalamide (III) and …
Number of citations: 69 pubs.acs.org
YL Sim, A Ariffin, MN Khan - The Journal of Organic Chemistry, 2008 - ACS Publications
The apparent second-order rate constant (k OH ) for hydroxide-ion-catalyzed conversion of 1 to N-(2′-methoxyphenyl)phthalamate (4) is ∼10 3 -fold larger than k OH for alkaline …
Number of citations: 11 pubs.acs.org
YL Sim, A Ariffin, MN Khan - Bioorganic chemistry, 2008 - Elsevier
The rate of conversion of 1 to N-(2-methoxyphenyl)phthalimide (2) within [HCl] range 5.0×10 −3 –1.0M at 1.0M ionic strength (by NaCl) reveals the presence of both uncatalyzed and …
Number of citations: 6 www.sciencedirect.com
GF D'alelio, WA Fessler, Y Giza, DM Feigl… - Journal of …, 1970 - Taylor & Francis
Transamidation reactions of nonpolymerizing systems involving benzamides, phthalimides, arylsulfonamides, benzenedisulfonamides and -disulfonim-ides, and saccharins are …
Number of citations: 3 www.tandfonline.com
MN Khan - International Journal of Chemical Kinetics, 2001 - Wiley Online Library
Pseudo‐first‐order rate constants (k obs ) for the cleavage of phthalimide in the presence of piperidine (Pip) vary linearly with the total concentration of Pip ([Pip] T ) at a constant content …
Number of citations: 3 onlinelibrary.wiley.com
YL Sim, MN Khan - International Journal of Chemical Kinetics, 2010 - Wiley Online Library
Pseudo‐first‐order rate constants (k obs ) for tertiary amine (DABCO and Me 3 N) buffer‐catalyzed cyclization of N′‐morpholino‐N‐(2′‐methoxyphenyl)phthalamide (1) to N‐(2′‐…
Number of citations: 3 onlinelibrary.wiley.com
Z Hadidian, TN Fredrickson… - Journal of the …, 1968 - academic.oup.com
In attempts to improve test systems to detect carcinogenic activity in chemicals, an experimental standard protocol applicable to a large number and variety of chemical structures was …
Number of citations: 140 academic.oup.com
L Meca, I Císařová, D Drahoňovský… - …, 2008 - ACS Publications
Aminocarbene complexes having a methyl group in the ortho -position to the aminocarbene moiety on the aromatic ring, ( S )-pentacarbonyl[( N,N -dimethylamino)(3-methoxycarbonyl-2-…
Number of citations: 12 pubs.acs.org
EW Alpern - 1961 - search.proquest.com
In addition to the names listed above for compounds which contain the pyridol 2, 3-d lpyridazine ring structure, other derivatives of this ring system which are named in accordance with …
Number of citations: 0 search.proquest.com

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